molecular formula C18H25N3O B4979723 8-methoxy-4-methyl-N-(2-piperidin-1-ylethyl)quinolin-2-amine

8-methoxy-4-methyl-N-(2-piperidin-1-ylethyl)quinolin-2-amine

Cat. No.: B4979723
M. Wt: 299.4 g/mol
InChI Key: CFJLAPGDEBSXEH-UHFFFAOYSA-N
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Description

8-methoxy-4-methyl-N-(2-piperidin-1-ylethyl)quinolin-2-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-methyl-N-(2-piperidin-1-ylethyl)quinolin-2-amine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or Friedländer synthesis. These methods generally involve the condensation of aniline derivatives with carbonyl compounds in the presence of acidic catalysts.

    Introduction of the Methoxy and Methyl Groups: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base. The methyl group can be introduced through alkylation reactions.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached via nucleophilic substitution reactions. This involves reacting the quinoline derivative with a piperidine derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline core and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides for nucleophilic substitution and electrophiles such as acyl chlorides for electrophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an antimicrobial and antimalarial agent.

    Medicine: Investigated for its potential therapeutic effects in treating infectious diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-methoxy-4-methyl-N-(2-piperidin-1-ylethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in DNA replication and repair, leading to inhibition of cell proliferation.

    Pathways Involved: It may interfere with the electron transport chain in microbial cells, leading to the generation of reactive oxygen species and cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinine: A naturally occurring quinoline derivative used to treat malaria.

    Chloroquine: A synthetic quinoline derivative used as an antimalarial drug.

    Camptothecin: A quinoline alkaloid with potent anticancer activity.

Uniqueness

8-methoxy-4-methyl-N-(2-piperidin-1-ylethyl)quinolin-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other quinoline derivatives. Its methoxy and piperidine moieties may enhance its ability to interact with specific molecular targets, leading to improved therapeutic efficacy.

Properties

IUPAC Name

8-methoxy-4-methyl-N-(2-piperidin-1-ylethyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-14-13-17(19-9-12-21-10-4-3-5-11-21)20-18-15(14)7-6-8-16(18)22-2/h6-8,13H,3-5,9-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJLAPGDEBSXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)NCCN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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